molecular formula C15H16ClNO3 B2630903 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421458-12-9

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2630903
CAS No.: 1421458-12-9
M. Wt: 293.75
InChI Key: LNVICMSLEJUSQQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of the compound 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is derived from its structural features. The parent structure is benzamide , a benzene ring with an amide functional group (-CONH2). Substituents are prioritized and named in alphabetical order according to IUPAC rules:

  • A chlorine atom at position 3 of the benzene ring.
  • Two alkyl groups attached to the nitrogen atom of the amide:
    • A furan-3-ylmethyl group (a furan ring substituted at position 3 with a methylene bridge).
    • A 2-methoxyethyl group (an ethyl chain with a methoxy substituent at position 2).

The structural representation (Figure 1) highlights these components. The SMILES notation for this compound is ClC1=CC(=CC=C1)C(=O)N(CCOC)CC2=COC=C2, which encodes the connectivity of atoms and functional groups.

Property Description
IUPAC Name 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
SMILES ClC1=CC(=CC=C1)C(=O)N(CCOC)CC2=COC=C2
Key Functional Groups Benzamide, chloro, furan, methoxyethyl

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the specific CAS Registry Number for 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is not explicitly listed in public databases. However, closely related analogs provide insight into its identifiers:

  • The positional isomer 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has the CAS Number 1421494-12-3 .
  • Similar compounds, such as 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide , share structural motifs but differ in substituent placement.

Alternative identifiers for this compound may include:

  • EC Number : Hypothetically derived from related benzamide derivatives (e.g., 809-208-3 for 3-chloro-N-methylbenzamide).
  • DSSTox Substance ID : Analogous to DTXSID30399959 for structurally similar compounds.

Molecular Formula and Weight Analysis

The molecular formula of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is C15H16ClNO3 , calculated by summing the atoms in its structure:

  • 15 Carbon atoms : 7 from the benzene ring, 5 from the furan ring, 2 from the methoxyethyl group, and 1 from the amide.
  • 16 Hydrogen atoms : Distributed across the aromatic rings and alkyl chains.
  • 1 Chlorine atom : Substituted at position 3 of the benzene ring.
  • 1 Nitrogen atom : In the amide group.
  • 3 Oxygen atoms : One in the amide, one in the methoxy group, and one in the furan ring.

The molecular weight is 293.74 g/mol , computed as follows:

  • Carbon: 15 × 12.01 = 180.15
  • Hydrogen: 16 × 1.008 = 16.128
  • Chlorine: 1 × 35.45 = 35.45
  • Nitrogen: 1 × 14.01 = 14.01
  • Oxygen: 3 × 16.00 = 48.00
  • Total : 180.15 + 16.128 + 35.45 + 14.01 + 48.00 = 293.74 g/mol .

Properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-8-6-17(10-12-5-7-20-11-12)15(18)13-3-2-4-14(16)9-13/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVICMSLEJUSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the benzamide.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions may target the chloro substituent or the furan ring, potentially yielding dechlorinated or reduced furan derivatives.

    Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, forming various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dechlorinated or reduced furan derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Potential pharmacological agent with applications in drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The furan ring and methoxyethyl group may play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide and analogous compounds:

Compound Name & CAS/Ref. Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Structural Insights
Target Compound N-(furan-3-ylmethyl), N-(2-methoxyethyl), 3-Cl 293.75 Kinase inhibition (e.g., Tankyrase 2) Orthorhombic crystal system (Pbca) with planar geometry and hydrogen-bonded chains .
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Hydrazinocarbothioyl, furan-2-carbonyl, 3-Cl 323.75 Crystallography studies Planar structure with intramolecular N-H···O and C-H···O bonds; forms 1D chains .
3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide 2-Methoxyphenethoxy, 3-Cl 370.83 Research chemical Bulky substituent increases steric hindrance; potential impact on membrane permeability.
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-Cl, 2-F, N-methoxy-N-methyl 257.68 Agrochemical intermediates Fluorine enhances metabolic stability; methoxy-methyl group alters electronic density.
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-Me, N-(3-isopropoxyphenyl) 269.34 Fungicide (agricultural use) Isopropoxy group increases lipophilicity; limited solubility in aqueous media.
3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide Hydrazino-ethylidene, 3-Cl 409.89 Experimental ligand Extended conjugation system; potential for metal chelation.

Key Observations:

Substituent Effects on Bioactivity :

  • The furan-3-ylmethyl group in the target compound may enhance interactions with aromatic residues in enzyme active sites (e.g., Tankyrase 2) compared to bulkier substituents like the 2-methoxyphenethoxy group in .
  • Chlorine at the 3-position is conserved across multiple analogs, suggesting its critical role in electronic modulation or halogen bonding .

Solubility and Stability :

  • The methoxyethyl group in the target compound improves aqueous solubility relative to purely hydrophobic analogs like mepronil .
  • Fluorine substitution in enhances metabolic stability but reduces polar surface area compared to chlorine.

Crystallographic Trends: Compounds with planar substituents (e.g., hydrazinocarbothioyl ) exhibit tighter molecular packing via hydrogen bonding, while bulky groups (e.g., phenethoxy ) disrupt crystal symmetry.

Biological Applications :

  • The target compound’s kinase inhibitory activity contrasts with the agricultural use of mepronil and flutolanil , highlighting divergent structure-activity relationships (SAR) in benzamide derivatives.

Biological Activity

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound classified under benzamides. Its unique structure, characterized by a chloro substituent, a furan ring, and a methoxyethyl group, suggests potential biological activities that merit detailed exploration. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications in pharmacology.

  • IUPAC Name : 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
  • Molecular Formula : C15H16ClNO3
  • Molecular Weight : 293.75 g/mol
  • CAS Number : 1421458-12-9

The biological activity of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the furan ring is known to enhance binding affinity due to π-stacking interactions.
  • Receptor Modulation : It could interact with receptors, influencing cellular signaling pathways. The chloro substituent may enhance lipophilicity, facilitating membrane penetration and receptor binding.
  • Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which may contribute to their protective effects against oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has been documented, suggesting that 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide may possess similar properties. In vitro studies have indicated that structural modifications can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Enzyme Interaction : A study focusing on the interaction of benzamide derivatives with phosphofructokinase (PFK) revealed that modifications can significantly alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders .
  • In Vivo Efficacy : Another investigation assessed the in vivo effects of related compounds on tumor growth in mice models. Results indicated a reduction in tumor size and improved survival rates, highlighting the potential of furan-containing benzamides in cancer treatment .

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